Cas no 1019559-79-5 (N-(thiophen-3-ylmethyl)pyridin-3-amine)

N-(thiophen-3-ylmethyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinamine, N-(3-thienylmethyl)-
- N-(Thiophen-3-ylmethyl)pyridin-3-amine
- N-(thiophen-3-ylmethyl)pyridin-3-amine
-
- インチ: 1S/C10H10N2S/c1-2-10(7-11-4-1)12-6-9-3-5-13-8-9/h1-5,7-8,12H,6H2
- InChIKey: KWFURRGBEZMQCO-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC=C1NCC1C=CSC=1
計算された属性
- せいみつぶんしりょう: 190.05647g/mol
- どういたいしつりょう: 190.05647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 190.27g/mol
- トポロジー分子極性表面積: 53.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-(thiophen-3-ylmethyl)pyridin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(thiophen-3-ylmethyl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64523-0.1g |
N-[(thiophen-3-yl)methyl]pyridin-3-amine |
1019559-79-5 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
Chemenu | CM439227-1g |
N-(thiophen-3-ylmethyl)pyridin-3-amine |
1019559-79-5 | 95%+ | 1g |
$403 | 2023-02-03 | |
TRC | B642638-50mg |
N-(Thiophen-3-ylmethyl)pyridin-3-amine |
1019559-79-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077735-5g |
N-(Thiophen-3-ylmethyl)pyridin-3-amine |
1019559-79-5 | 95% | 5g |
¥5340.0 | 2023-04-06 | |
Enamine | EN300-64523-0.5g |
N-[(thiophen-3-yl)methyl]pyridin-3-amine |
1019559-79-5 | 95.0% | 0.5g |
$218.0 | 2025-03-21 | |
A2B Chem LLC | AV57984-2.5g |
N-(thiophen-3-ylmethyl)pyridin-3-amine |
1019559-79-5 | 94% | 2.5g |
$682.00 | 2024-04-20 | |
Aaron | AR01A9YK-100mg |
N-(thiophen-3-ylmethyl)pyridin-3-amine |
1019559-79-5 | 95% | 100mg |
$140.00 | 2025-02-09 | |
A2B Chem LLC | AV57984-500mg |
N-(thiophen-3-ylmethyl)pyridin-3-amine |
1019559-79-5 | 94% | 500mg |
$265.00 | 2024-04-20 | |
Aaron | AR01A9YK-500mg |
N-(thiophen-3-ylmethyl)pyridin-3-amine |
1019559-79-5 | 95% | 500mg |
$325.00 | 2025-02-09 | |
A2B Chem LLC | AV57984-5g |
N-(thiophen-3-ylmethyl)pyridin-3-amine |
1019559-79-5 | 94% | 5g |
$991.00 | 2024-04-20 |
N-(thiophen-3-ylmethyl)pyridin-3-amine 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
N-(thiophen-3-ylmethyl)pyridin-3-amineに関する追加情報
Professional Introduction to N-(thiophen-3-ylmethyl)pyridin-3-amine (CAS No. 1019559-79-5)
N-(thiophen-3-ylmethyl)pyridin-3-amine, identified by its CAS number 1019559-79-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural composition of N-(thiophen-3-ylmethyl)pyridin-3-amine incorporates both thiophene and pyridine moieties, which are known for their role in enhancing the pharmacological properties of molecules.
The thiophene ring, a five-membered aromatic ring containing sulfur, is a common structural motif in many bioactive compounds. Its presence in N-(thiophen-3-ylmethyl)pyridin-3-amine contributes to its ability to interact with various biological targets, including enzymes and receptors. The pyridine moiety, on the other hand, is well-known for its role in medicinal chemistry due to its ability to form hydrogen bonds and its stability in biological environments. The combination of these two heterocyclic systems makes N-(thiophen-3-ylmethyl)pyridin-3-amine a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. N-(thiophen-3-ylmethyl)pyridin-3-amine has emerged as a compound of interest due to its potential pharmacological effects. Studies have suggested that this molecule may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of N-(thiophen-3-ylmethyl)pyridin-3-amine, particularly the interaction between the thiophene and pyridine rings, are believed to contribute to its biological activity.
The synthesis of N-(thiophen-3-ylmethyl)pyridin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiophene ring into the pyridine backbone is a critical step in the synthesis process. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product is suitable for further biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework.
Ongoing research into N-(thiophen-3-ylmethyl)pyridin-3-amines applications has revealed intriguing insights into its mechanism of action. Preclinical studies have demonstrated that this compound can modulate various biological pathways, making it a potential lead compound for drug discovery programs. The ability of N-(
The pharmaceutical industry has shown significant interest in heterocyclic compounds like N-(
In conclusion, N-(
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